molecular formula C17H16N2O3 B5717557 N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5717557
M. Wt: 296.32 g/mol
InChI Key: NUMAOMQUAIPBIT-VCHYOVAHSA-N
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Description

N-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as MBH, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. In

Mechanism of Action

The mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood. However, studies have suggested that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide may exert its anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. For example, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit low toxicity in vitro, making it a potentially safe compound for use in animal studies. However, there are also limitations to the use of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments. For example, the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not yet fully understood, which may limit its potential applications. In addition, the low solubility of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in water may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One area of research could focus on the optimization of the synthesis method for N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, with the goal of increasing the yield and purity of the compound. Another area of research could focus on the development of new derivatives of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with improved properties, such as increased solubility or potency. In addition, further studies are needed to fully understand the mechanism of action of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential applications in various fields, including the pharmaceutical industry and biotechnology.

Synthesis Methods

The synthesis of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves the condensation of 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. This reaction can be carried out using various methods, including refluxing in ethanol, microwave irradiation, and ultrasound-assisted synthesis. The yield of N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide obtained through these methods varies, with the highest yield observed in the ultrasound-assisted synthesis method.

Scientific Research Applications

N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-inflammatory and anti-cancer activities. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N'-(2-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)10-18-19-17(20)16-11-21-14-8-4-5-9-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAOMQUAIPBIT-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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